Cas no 887213-07-2 (N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a chlorophenyl group at the N4 position and a morpholine-substituted ethylamine moiety at the N6 position, contributing to its selective binding properties. This compound is of interest due to its ability to modulate kinase activity, making it a candidate for studying signal transduction pathways. Its well-defined synthetic route ensures high purity and reproducibility, while its stability under standard conditions facilitates handling in laboratory settings. Further research may explore its pharmacological potential as a targeted inhibitor in therapeutic development.
N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
887213-07-2 structure
Product name:N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS No:887213-07-2
MF:C18H22ClN7O
MW:387.866581439972
CID:5510878

N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-N-(4-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • Inchi: 1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-13(19)3-5-14)23-18(24-17)20-6-7-26-8-10-27-11-9-26/h2-5,12H,6-11H2,1H3,(H2,20,22,23,24)
    • InChI Key: YLEVLSMYNHOLDD-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1=C2C([H])=NN(C([H])([H])[H])C2=NC(=N1)N([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2031-0436-2μmol
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2031-0436-10μmol
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2031-0436-5μmol
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2031-0436-1mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2031-0436-5mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2031-0436-15mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2031-0436-20μmol
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2031-0436-2mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2031-0436-25mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2031-0436-4mg
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
887213-07-2 90%+
4mg
$66.0 2023-05-17

N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Related Literature

Additional information on N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine

Recent Advances in the Study of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2)

The compound N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been identified as a promising candidate for targeting specific kinase pathways involved in various diseases, including cancer and inflammatory disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in preclinical models.

One of the key areas of research has been the compound's role as a selective kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in disease progression. The unique structural features of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine, including the morpholine and chlorophenyl moieties, contribute to its high affinity and specificity for certain kinase targets. Recent in vitro studies have demonstrated its potent inhibitory activity against a subset of kinases, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further development.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic and pharmacodynamic profiles. Studies in animal models have revealed favorable bioavailability and tissue distribution, with sustained target engagement observed in relevant tissues. These findings are particularly encouraging for its potential application in oncology, where sustained kinase inhibition is often required for therapeutic efficacy. Furthermore, preliminary toxicity studies have indicated a manageable safety profile, although further optimization may be necessary to mitigate off-target effects.

Another notable advancement is the exploration of structural analogs and derivatives of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine to enhance its therapeutic index. Recent synthetic efforts have focused on modifying the morpholine and chlorophenyl groups to improve solubility, metabolic stability, and target selectivity. These efforts have yielded several promising candidates with improved in vivo performance, as evidenced by enhanced efficacy in disease models and reduced toxicity profiles.

Collaborative research efforts have also begun to investigate the compound's potential in combination therapies. Given the complexity of kinase signaling networks and the emergence of resistance mechanisms, combining N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine with other targeted agents or immunotherapies has shown synergistic effects in preclinical studies. These findings highlight the versatility of this compound and its potential to address unmet medical needs in various therapeutic areas.

In conclusion, the recent research on N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2) underscores its promise as a multifaceted therapeutic agent. Its potent kinase inhibitory activity, favorable pharmacokinetic properties, and potential for structural optimization make it a valuable candidate for further development. Future studies will likely focus on advancing this compound through clinical trials, exploring its applications in combination therapies, and further refining its chemical structure to maximize therapeutic benefits.

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